(2E)-(4-chlorophenyl)(piperidin-2-ylidene)acetonitrile
Description
Properties
IUPAC Name |
(2E)-2-(4-chlorophenyl)-2-piperidin-2-ylideneacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h4-7,16H,1-3,8H2/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGJPPGRKHBHV-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)C2=CC=C(C=C2)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(/C#N)\C2=CC=C(C=C2)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-(4-chlorophenyl)(piperidin-2-ylidene)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12ClN2
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on similar piperidine derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL for several derivatives . This suggests that the compound may have a similar efficacy profile.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 50 |
| 2 | E. coli | 100 |
| 3 | S. aureus | 200 |
Anticancer Activity
The anticancer properties of this compound are under exploration, with preliminary studies indicating potential cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the disruption of cell signaling pathways critical for cancer cell survival and proliferation. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It could interact with specific receptors or ion channels, altering cellular responses.
- Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and tested for their antimicrobial activity against a panel of pathogens. Results indicated that modifications in the phenyl ring significantly affected the antimicrobial potency, highlighting the importance of structural optimization .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for further development .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
| Compound Name | Key Substituents/Modifications | Molecular Weight | Notable Properties/Activities | Reference |
|---|---|---|---|---|
| (2E)-(2-Fluorophenyl)sulfonylacetonitrile | Sulfonyl group (2-fluorophenyl) | 280.32 | Research use only; no explicit activity | |
| (1-Acetyl-2,6-diphenylpiperidin-4-yl-Idene)(phenyl)acetonitrile | Acetyl group, diphenylpiperidine | - | Crystallographic data provided | |
| 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile | Piperazine ring instead of piperidinylidene | 235.72 | Potential CNS targeting (piperazine) | |
| 2-Bromo-2-(4-chlorophenyl)acetonitrile | Bromine atom at acetonitrile carbon | 230.49 | Higher reactivity (Br as leaving group) | |
| (2E,Z)-(2-Fluoro-4-methylphenyl)sulfonylacetonitrile | Pyrrolidinylidene, sulfonyl (fluoro-methylphenyl) | 280.32 | 96% yield in synthesis |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound enhances electrophilicity, similar to bromine in 2-bromo-2-(4-chlorophenyl)acetonitrile . This may influence reactivity in nucleophilic addition or cyclization reactions.
- Pharmacophore Potential: Piperazine-containing analogs (e.g., ) are often explored for CNS activity due to improved blood-brain barrier penetration.
Mechanistic and Kinetic Studies
- Linear Free Energy Relationships (LFER): The pyridinolysis of 4-chlorophenyl chlorophosphate in acetonitrile reveals substituent effects on reaction rates, with EWGs (e.g., Cl, F) accelerating nucleophilic attacks . This suggests the 4-chlorophenyl group in the target compound may enhance electrophilic reactivity.
- Deuterium Kinetic Isotope Effects (KIEs): Studies on similar organophosphorus compounds indicate that hydrogen bonding and steric effects dominate reaction pathways , which may extend to the target compound’s interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-(4-chlorophenyl)(piperidin-2-ylidene)acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation of precursor aryl halides followed by nitrile formation. For example, halogenation using iodine or chlorine substituents on phenyl rings (e.g., 4-chlorophenyl groups) is a critical first step . Subsequent nitrile introduction often employs nucleophilic substitution with cyanide sources (e.g., KCN) or via condensation reactions. Yield optimization requires precise control of temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the E-configuration of the α,β-unsaturated nitrile group. Key signals include a deshielded vinyl proton (δ 7.2–7.8 ppm) and a nitrile carbon at ~120 ppm in NMR . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–260 nm) ensures purity (>95%) . X-ray crystallography (e.g., single-crystal analysis) resolves stereochemical ambiguities, as demonstrated in related piperidine-acetonitrile derivatives .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s piperidinylidene and chlorophenyl groups suggest potential as a kinase inhibitor or enzyme modulator. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cytochrome P450 or acetylcholinesterase. In vitro assays (e.g., fluorescence-based enzyme inhibition) validate these interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell line specificity, solvent used for compound dissolution). A systematic approach includes:
- Replicating assays under standardized protocols (e.g., NIH/ANSI guidelines).
- Cross-validating results with orthogonal methods (e.g., SPR for binding kinetics vs. cellular viability assays).
- Adjusting stereochemical purity, as impurities in E/Z isomers can skew activity .
Q. What advanced strategies optimize the regioselectivity of piperidin-2-ylidene acetonitrile derivatives during synthesis?
- Methodological Answer : Regioselectivity challenges in piperidine ring functionalization can be addressed via:
- Transition-metal catalysis (e.g., Pd-catalyzed C–H activation to direct substituents to specific positions).
- Thermodynamic control through solvent choice (e.g., high-polarity solvents stabilize charge-separated intermediates).
- Computational modeling (DFT calculations) to predict reaction pathways and intermediates .
Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine substituent enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings with boronic acids. Hammett substituent constants (σ~para~ = +0.23) quantify this effect. Controlled experiments with substituted aryl halides (e.g., 4-fluoro vs. 4-chloro analogs) reveal reaction rate differences .
Q. What methodologies elucidate the compound’s metabolic stability in preclinical studies?
- Methodological Answer : Metabolic profiling involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
